4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyrimidine.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of neuroprotective and anti-inflammatory agents.
Biological Research: The compound is used in studies involving molecular docking and interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The molecular targets include proteins involved in the NF-kB inflammatory pathway and endoplasmic reticulum stress response .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide.
Pyrimidine Derivatives: Compounds like 2-chloropyrimidine and other substituted pyrimidines are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22ClN5O2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C18H22ClN5O2/c1-23(17-20-11-13(19)12-21-17)15-6-8-24(9-7-15)18(25)22-14-4-3-5-16(10-14)26-2/h3-5,10-12,15H,6-9H2,1-2H3,(H,22,25) |
InChI Key |
INMFNMGCOPRUDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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